Cas no 2225136-23-0 (2-bromo-N-cyclobutylaniline hydrochloride)

2-bromo-N-cyclobutylaniline hydrochloride is a synthetic organic compound characterized by a substituted aniline structure linked via an N-cyclobutyl group to the amino group, with a bromine substituent at the 2-position on the aniline ring. The formation of the hydrochloride salt significantly enhances its water solubility and chemical stability compared to the free base. This specific structure offers advantages in pharmaceutical research contexts. The bromine atom provides a versatile functional group for further synthetic elaboration or potential medicinal chemistry applications. The hydrochloride form facilitates handling and potential formulation into dosage forms requiring high aqueous solubility or stability under specific conditions relevant to drug discovery and development processes.
2-bromo-N-cyclobutylaniline hydrochloride structure
2225136-23-0 structure
Product Name:2-bromo-N-cyclobutylaniline hydrochloride
CAS No:2225136-23-0
MF:C10H13BrClN
MW:262.573920965195
CID:5194171
PubChem ID:137964282
Update Time:2025-06-16

2-bromo-N-cyclobutylaniline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-cyclobutylaniline hydrochloride
    • Inchi: 1S/C10H12BrN.ClH/c11-9-6-1-2-7-10(9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H
    • InChI Key: GVDRFJHWPCCCFO-UHFFFAOYSA-N
    • SMILES: N(C1CCC1)C1C=CC=CC=1Br.Cl

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Additional information on 2-bromo-N-cyclobutylaniline hydrochloride

Introduction to 2-bromo-N-cyclobutylaniline hydrochloride (CAS No. 2225136-23-0)

2-bromo-N-cyclobutylaniline hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. With the CAS number 2225136-23-0, this compound represents a unique structural motif that combines a brominated aromatic ring with a cyclobutylamino group, making it a versatile intermediate in the development of various bioactive molecules.

The compound's molecular structure, characterized by a bromine substituent on the aniline ring and an N-substituted cyclobutyl group, offers a rich framework for further chemical modifications. This structural feature makes it particularly valuable in medicinal chemistry, where such scaffolds are often employed to enhance binding affinity and selectivity in drug design. The hydrochloride salt form of this compound ensures enhanced solubility and stability, which are critical factors in pharmaceutical applications.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-bromo-N-cyclobutylaniline hydrochloride. Researchers have been investigating its role as a precursor in the synthesis of novel therapeutic agents targeting various diseases. One notable area of study involves its application in the development of small-molecule inhibitors for enzymatic targets. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used to construct complex molecular architectures.

The cyclobutylamino group introduces rigidity to the molecule, which can be advantageous in optimizing pharmacokinetic properties. This structural motif has been shown to improve metabolic stability and reduce susceptibility to enzymatic degradation, thereby enhancing the bioavailability of derived compounds. Furthermore, the aniline moiety is well-known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions, making it a valuable component in designing high-affinity ligands.

Recent studies have also highlighted the potential of 2-bromo-N-cyclobutylaniline hydrochloride in the development of anticancer agents. The brominated aromatic ring is particularly interesting because it can serve as a site for further derivatization to create molecules with enhanced cytotoxicity. For instance, researchers have explored its use in generating substituted anilines that exhibit inhibitory activity against kinases and other critical cancer-related enzymes. The cyclobutylamino group further contributes to the molecular properties by influencing solubility and cell membrane permeability.

The hydrochloride salt form of this compound is particularly advantageous in formulation development due to its improved solubility in aqueous systems. This property is crucial for pharmaceutical applications where bioavailability and drug delivery are paramount. The stability of the hydrochloride salt ensures that the compound remains viable during storage and transportation, making it a reliable reagent for both laboratory-scale synthesis and industrial production.

In addition to its pharmaceutical applications, 2-bromo-N-cyclobutylaniline hydrochloride has shown promise in materials science research. The unique combination of functional groups makes it a suitable candidate for developing advanced materials with tailored electronic and optical properties. For example, derivatives of this compound have been explored as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to form stable conjugated systems.

The synthesis of 2-bromo-N-cyclobutylaniline hydrochloride involves multi-step organic transformations that highlight the compound's synthetic utility. Key steps typically include bromination of aniline derivatives followed by nucleophilic substitution with cyclobutyl halides or other suitable reagents. The final step often involves conversion to the hydrochloride salt to enhance stability and solubility. These synthetic routes underscore the importance of this intermediate in constructing more complex molecules with diverse applications.

The growing body of research on 2-bromo-N-cyclobutylaniline hydrochloride underscores its significance as a building block in modern chemistry and pharmacology. As new methodologies emerge, the potential applications of this compound are likely to expand further, offering exciting opportunities for innovation across multiple scientific disciplines. The combination of its structural features and functional versatility makes it a cornerstone in the development of next-generation therapeutics and materials.

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